molecular formula C16H22ClNO3 B14708565 2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate CAS No. 13238-50-1

2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate

Cat. No.: B14708565
CAS No.: 13238-50-1
M. Wt: 311.80 g/mol
InChI Key: ROWHXJJDRBHGRJ-UHFFFAOYSA-N
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Description

2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate is an organic compound that features a butanoyl group attached to a 4-chlorophenyl ring, which is further connected to an aminoethyl butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate typically involves a multi-step process. One common method includes the acylation of 4-chloroaniline with butanoyl chloride to form N-(4-chlorophenyl)butanamide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as sodium hydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the 4-chlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Butanoyl(4-fluorophenyl)amino]ethyl butanoate
  • 2-[Butanoyl(4-bromophenyl)amino]ethyl butanoate
  • 2-[Butanoyl(4-methylphenyl)amino]ethyl butanoate

Uniqueness

2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Properties

CAS No.

13238-50-1

Molecular Formula

C16H22ClNO3

Molecular Weight

311.80 g/mol

IUPAC Name

2-(N-butanoyl-4-chloroanilino)ethyl butanoate

InChI

InChI=1S/C16H22ClNO3/c1-3-5-15(19)18(11-12-21-16(20)6-4-2)14-9-7-13(17)8-10-14/h7-10H,3-6,11-12H2,1-2H3

InChI Key

ROWHXJJDRBHGRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CCOC(=O)CCC)C1=CC=C(C=C1)Cl

Origin of Product

United States

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